molecular formula C8H17NO3S B1672332 Felinine CAS No. 471-09-0

Felinine

Cat. No. B1672332
CAS RN: 471-09-0
M. Wt: 207.29 g/mol
InChI Key: IFERABFGYYJODC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Felinine, also known as ®-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is an amino acid found in cat urine . It is a precursor via microbial lyase of the putative cat pheromone and thiol called 3-mercapto-3-methylbutan-1-ol (MMB) .


Synthesis Analysis

This compound synthesis starts in the liver through a condensation reaction of glutathione and isopentenyl pyrophosphate to form 3-methylbutanolglutathionine (3-MBG) . Then, kidney epithelia tissue secretes γ-glutamyl transpeptidase (γ-GTP). γ-GTP converts 3-MBG to 3-methylbutanol-cysteinylglycine (MBCG). Next, a majority of MBCG is hydrolyzed to this compound and glycine by carboxylesterase 5A, or cauxin . Cauxin specifically works by hydrolyzing the dipeptide (felinylglycine) in MBCG to increase the concentration of urinary this compound .


Molecular Structure Analysis

The molecular formula of this compound is C8H17NO3S . Its average mass is 207.290 Da and its mono-isotopic mass is 207.092911 Da .


Chemical Reactions Analysis

This compound is a unique sulfur-containing amino acid found in the urine of domestic cats and select members of the Felidae family . It has been postulated that this compound may be a precursor to a pheromone .


Physical And Chemical Properties Analysis

This compound has a molar mass of 207.29 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Felinine Synthesis and Presence in Blood

This compound, a unique sulfur-containing amino acid found in domestic cats and some members of the Felidae family, is traditionally thought to be synthesized in the kidneys. However, research has shown that this compound is present in the blood as part of a larger molecule, γ-glutamylfelinylglycine, challenging the theory of exclusive kidney synthesis. This finding opens new avenues for understanding the metabolic pathways and functions of this compound in feline biology (Rutherfurd et al., 2002).

Influence on Testosterone Secretion in Rats

This compound and its derivatives, known for their sex- and age-dependent excretion in cats, have shown interspecies effects. Studies demonstrate that exposure to L-felinine can significantly suppress plasma testosterone in male rats, indicating a potential interspecies chemical communication mechanism or a defensive response to a predator's chemical signals (Voznessenskaya & Laktionova, 2019).

This compound as a Pheromone Precursor

This compound's high excretion rates in male cats suggest a role in pheromonal communication. The isoamyl moiety of this compound, possibly originating from the same isoprenoid pool as cholesterol synthesis, hints at a complex biochemical pathway. This compound’s function as a pheromone precursor remains a speculation, but its unique biochemical properties in Felidae species point towards a significant role in feline communication and territorial marking (Hendriks et al., 1995).

Stability and Reactivity

The stability of this compound, particularly in feline urine, has been a subject of interest. Studies show that synthetic this compound reacts specifically with urea, independent of pH, suggesting a unique interaction mechanism in feline physiology. This stability is critical for understanding the compound's role and function in feline biology (Rutherfurd et al., 2007).

Dietary Influences on this compound Excretion

Research indicates that this compound synthesis in cats is regulated by dietary factors, particularly cystine availability. Dietary cystine has been shown to increase urinary this compound excretion, highlighting the importance of diet in the metabolic processes of this compound synthesis and its potential physiological and behavioral impacts on feline species (Hendriks et al., 2008).

Relationship with Testosterone

A study on kittens revealed a correlation between plasma testosterone and urinary this compound levels, suggesting a hormonal influence on this compound production and excretion. This relationship was particularly evident in male cats, supporting the theory of this compound’s involvement in pheromonal communication and potentially sex-linked control mechanisms (Tarttelin et al., 1998).

Mechanism of Action

Target of Action

Felinine, also known as ®-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is an amino acid found in cat urine . The primary target of this compound is the γ-glutamyl transpeptidase (γ-GTP) and carboxylesterase 5A, or cauxin, enzymes present in the kidney epithelia tissue . These enzymes play a crucial role in the synthesis and excretion of this compound .

Mode of Action

This compound interacts with its targets, γ-GTP and cauxin, to undergo a series of biochemical transformations. γ-GTP converts 3-methylbutanolglutathionine (3-MBG) to 3-methylbutanol-cysteinylglycine (MBCG). Then, cauxin hydrolyzes the dipeptide (felinylglycine) in MBCG to increase the concentration of urinary this compound .

Biochemical Pathways

The synthesis of this compound begins in the liver through a condensation reaction of glutathione and isopentenyl pyrophosphate to form 3-MBG . This is then converted to MBCG by γ-GTP in the kidney epithelia tissue . A majority of MBCG is hydrolyzed to this compound and glycine by cauxin . The leftover MBCG is converted to this compound and secreted into the cells where it is acetylated and transported to fecal material .

Pharmacokinetics

This compound is synthesized in the liver and kidneys, and then excreted in the urine . High concentrations of this compound are present in urine, while a minor concentration of N-acetylthis compound is present in cat excrement

Result of Action

The result of this compound’s action is the production of a strong odor in cat urine. This odor is likely used for communication amongst cats as well as scaring away predators and rivals . It can mark their territory amongst other male cats and attract a female mate .

Action Environment

The excretion of this compound is regulated by levels of testosterone, and so its concentration is dependent on the sex and age of the cat . Environmental factors that could influence the action of this compound include the cat’s diet and overall health, but these require further investigation.

properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFERABFGYYJODC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCO)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197036
Record name Felinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

471-09-0
Record name Felinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FELININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V49J0ABL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Felinine
Reactant of Route 2
Reactant of Route 2
Felinine
Reactant of Route 3
Felinine
Reactant of Route 4
Felinine
Reactant of Route 5
Felinine
Reactant of Route 6
Felinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.